molecular formula C15H20N2O2 B5134214 N'-(4-butylphenyl)-N-cyclopropyloxamide

N'-(4-butylphenyl)-N-cyclopropyloxamide

Cat. No.: B5134214
M. Wt: 260.33 g/mol
InChI Key: BZGGUMJJXVUBGE-UHFFFAOYSA-N
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Description

N’-(4-butylphenyl)-N-cyclopropyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a butyl-substituted phenyl group and a cyclopropyl group attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butylphenyl)-N-cyclopropyloxamide typically involves the reaction of 4-butylaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-butylaniline by the reduction of 4-nitrobutylbenzene.

    Step 2: Reaction of 4-butylaniline with cyclopropyl isocyanate to form N’-(4-butylphenyl)-N-cyclopropyloxamide.

The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxamide.

Industrial Production Methods

Industrial production of N’-(4-butylphenyl)-N-cyclopropyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butylphenyl)-N-cyclopropyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The phenyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-butylphenyl)-N-cyclopropylcarbamate, while reduction can produce N’-(4-butylphenyl)-N-cyclopropylamine.

Scientific Research Applications

N’-(4-butylphenyl)-N-cyclopropyloxamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-butylphenyl)-N-cyclopropyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N’-(4-butylphenyl)-N-cyclopropyloxamide can be compared with other similar compounds, such as:

    N’-(4-methylphenyl)-N-cyclopropyloxamide: Similar structure but with a methyl group instead of a butyl group.

    N’-(4-ethylphenyl)-N-cyclopropyloxamide: Contains an ethyl group instead of a butyl group.

    N’-(4-propylphenyl)-N-cyclopropyloxamide: Features a propyl group in place of the butyl group.

The uniqueness of N’-(4-butylphenyl)-N-cyclopropyloxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(4-butylphenyl)-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)15(19)17-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGGUMJJXVUBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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